physical and chemical properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
physical and chemical properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride
Introduction
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a specialized heterocyclic organic compound featuring a pyrrolidine scaffold. The pyrrolidine ring is a core structure in numerous natural products, including the amino acid proline, and is a privileged motif in medicinal chemistry.[1][2][3][4] This particular derivative is functionalized with a tertiary alcohol and a dimethylaminomethyl side chain at the C3 position, introducing multiple centers of reactivity and chirality. Supplied as a dihydrochloride salt, this compound presents as a stable, more readily handleable solid compared to its free base form, making it a valuable building block for drug discovery and development.
The presence of two basic nitrogen atoms and a hydroxyl group makes this molecule a versatile intermediate for constructing more complex molecular architectures. Pyrrolidine-containing drugs often exhibit favorable pharmacokinetic properties, such as enhanced aqueous solubility, which can improve bioavailability.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the , protocols for its characterization, and insights into its chemical behavior.
Chemical Identity and Structure
A precise understanding of the compound's identity is foundational to its effective use. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride | [5][6] |
| CAS Number | 2060034-69-5 | [5][6] |
| Molecular Formula | C₇H₁₈Cl₂N₂O | [6] |
| Molecular Weight | 217.14 g/mol | [6] |
| SMILES | Cl.Cl.CN(C)CC1(O)CCNC1 | [6] |
| InChI Key | MHXCMTKUKPDZMS-UHFFFAOYSA-N | [6] |
The structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine).[3][4] The key features influencing its properties are:
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A Chiral Center: The C3 carbon is a quaternary stereocenter, meaning the compound can exist as enantiomers. The specific stereochemistry is critical in pharmaceutical applications and must be controlled during synthesis or resolved.
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Two Basic Centers: The molecule contains a secondary amine within the pyrrolidine ring and a tertiary amine in the dimethylamino side chain. In the dihydrochloride salt form, both nitrogen atoms are protonated, forming ammonium chlorides. This significantly impacts solubility and reactivity.
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A Tertiary Alcohol: The hydroxyl group at C3 is a site for potential hydrogen bonding and further chemical modification, although its reactivity is sterically hindered.
Physical Properties
The physical properties of a compound dictate its handling, storage, and application in experimental setups.
| Property | Description / Value | Rationale / Comments |
| Appearance | White to off-white crystalline solid. | Typical appearance for organic amine hydrochloride salts. |
| Melting Point | Data not readily available. Expected to be >150 °C. | Amine salts are ionic and form crystal lattices, resulting in significantly higher melting points than their corresponding free bases. The exact value is a key indicator of purity. |
| Boiling Point | Not applicable. | The compound will likely decompose at high temperatures before boiling. |
| Solubility | Highly soluble in water; soluble in polar protic solvents like methanol and ethanol; sparingly soluble in polar aprotic solvents (e.g., acetonitrile); and insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). | The dihydrochloride salt structure is ionic, readily solvated by polar protic solvents capable of hydrogen bonding and stabilizing the charged species. |
Experimental Protocol: Qualitative Solubility Assessment
Understanding a compound's solubility is the first step in designing a reaction or formulation. This protocol provides a systematic way to assess solubility in various solvents.
Causality: The choice of solvents, ranging from polar protic to nonpolar, is designed to probe the full range of intermolecular interactions the compound can participate in. As an ionic salt, strong interactions with polar solvents are expected, while weak interactions with nonpolar solvents will result in poor solubility.
Methodology:
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Preparation: Aliquot approximately 5-10 mg of 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride into separate, labeled small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexanes).
-
Observation & Agitation: Vortex or shake each tube vigorously for 30-60 seconds. Observe for dissolution.
-
Classification:
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Soluble: The solid completely disappears, forming a clear solution.
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Sparingly Soluble: A significant portion of the solid dissolves, but some remains.
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Insoluble: The solid does not appear to dissolve.
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-
Heating (Optional): Gently warm the tubes containing sparingly soluble or insoluble samples to observe if solubility increases with temperature. Note any changes upon cooling.
Caption: Solvation process in a polar solvent.
Chemical Properties and Reactivity
Acidity and Basicity (pKa)
The two nitrogen atoms are the primary centers of basicity. The conjugate acid of pyrrolidine has a pKa of approximately 11.3.[3][4] The dimethylamino group's conjugate acid will have a slightly lower pKa, typically in the range of 10-11. As a dihydrochloride salt, the compound exists in its fully protonated, acidic form.
To utilize this compound as a nucleophile in a chemical reaction, a base must be added to deprotonate one or both of the ammonium centers to generate the neutral free base. The choice of base and stoichiometry is critical:
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One Equivalent of Base (e.g., NaHCO₃, Et₃N): Will preferentially deprotonate the more acidic ammonium group, leading to a monoprotonated species.
-
Two or More Equivalents of a Stronger Base (e.g., NaOH, K₂CO₃): Required to generate the neutral, diamine free base in situ.
Reactivity Profile of the Free Base
Once deprotonated, the free base is a potent nucleophile.
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N-Alkylation/N-Acylation: Both nitrogen atoms can participate in nucleophilic substitution and addition reactions with electrophiles like alkyl halides or acyl chlorides. The secondary amine within the ring is generally less sterically hindered and may react preferentially, but this can be substrate-dependent.
-
Hydroxyl Group Reactivity: The tertiary alcohol is a poor nucleophile and a poor leaving group. It can be made to react under specific conditions, such as deprotonation with a very strong base to form an alkoxide or protonation with a strong acid to facilitate substitution, though the latter may be complicated by the presence of the amines.
Stability and Storage
The dihydrochloride salt is significantly more stable and less volatile than its free base. However, amine salts can be hygroscopic.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Analytical Characterization
Confirming the identity, purity, and structure of the material is a critical step in any research workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: In a solvent like D₂O or DMSO-d₆, one would expect to see distinct signals for the N-methyl protons (a singlet, integrating to 6H), and complex multiplets for the inequivalent methylene protons on the pyrrolidine ring and the aminomethyl side chain. The N-H and O-H protons may be visible as broad signals, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show distinct signals for the two methyl carbons, the four unique carbons of the pyrrolidine ring, and the methylene carbon of the side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds. For a polar, basic compound like this, specific methods are required.
Causality: Standard reverse-phase C18 columns often exhibit poor peak shape with highly basic analytes due to strong interactions with residual silanols. Therefore, alternative strategies like using a mobile phase with an ion-pairing agent, employing an "aqueous compatible" polar-embedded C18 column, or using Hydrophilic Interaction Liquid Chromatography (HILIC) are often necessary for robust and reproducible results.
General Protocol for HPLC Method Development:
-
Column Selection: Start with a polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) or a HILIC column.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid protonates the analyte and suppresses silanol interactions, improving peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40 °C) to achieve good resolution and peak shape.
-
Detection: Use a UV detector, monitoring at a low wavelength (e.g., 200-220 nm) as the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used.
Caption: A typical workflow for HPLC purity analysis.
Conclusion
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a structurally rich building block with significant potential in synthetic and medicinal chemistry. Its key characteristics—a chiral quaternary center, two basic nitrogens, and a tertiary alcohol—offer multiple avenues for chemical elaboration. As a dihydrochloride salt, it provides enhanced stability and solubility in polar solvents, simplifying handling and reaction setup. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in the laboratory. Proper analytical characterization via NMR and a well-developed HPLC method are crucial to ensure its quality and the successful outcome of subsequent synthetic transformations.
References
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PubChem. 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. [Link]
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Ilyin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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European Chemicals Agency. 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information. ECHA. [Link]
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
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PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]
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Wikipedia. Pyrrolidine. [Link]
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Zacharis, C. K., & Tzanavaras, P. D. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Talanta Open, 8, 100242. [Link]
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Chemspace. 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. [Link]
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European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. [Link]
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